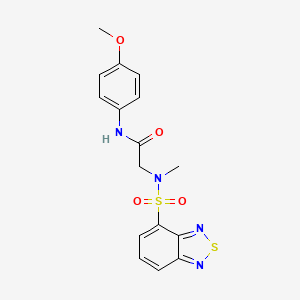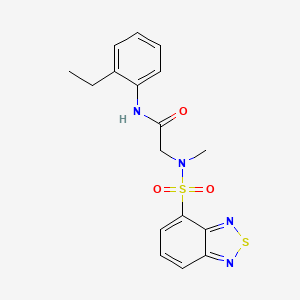
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide, also known as BMS-986177, is a small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of various diseases. It belongs to the class of piperidine carboxamides and has shown promising results in preclinical studies.
Mechanism of Action
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the activation of B cells and other immune cells. By inhibiting BTK, 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide can reduce the production of inflammatory cytokines and prevent the activation of immune cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide has been shown to have a significant impact on the immune system, particularly on B cells and T cells. It can reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and prevent the activation of immune cells, leading to the suppression of the immune response.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, its efficacy and safety in humans are yet to be established, and further studies are needed to determine its optimal dosage and potential side effects.
Future Directions
There are several potential future directions for the research on 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide. One of the most promising areas is the development of 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide as a treatment for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide may have potential applications in the treatment of various types of cancer, such as lymphoma and leukemia, as well as in the prevention of transplant rejection. Further studies are needed to determine the optimal dosage, safety, and efficacy of 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide in these applications.
Synthesis Methods
The synthesis of 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide involves a multi-step process starting with the reaction of 4-methylbenzylamine with 4-chlorobutyryl chloride to obtain N-(4-methylbenzyl)-4-chlorobutanamide. The obtained compound is then reacted with benzylsulfonyl chloride to form 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide.
Scientific Research Applications
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide has been extensively studied for its potential application in various diseases such as cancer, autoimmune disorders, and neurological disorders. It has shown promising results in preclinical studies for the treatment of multiple sclerosis, psoriasis, and rheumatoid arthritis.
properties
IUPAC Name |
1-benzylsulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-7-9-18(10-8-17)15-22-21(24)20-11-13-23(14-12-20)27(25,26)16-19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEYQPYOCJINGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2,4-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B7451822.png)

![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)

![N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)


![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)


![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)